3-Bromo-4-formylbenzoic acid
Overview
Description
3-Bromo-4-formylbenzoic acid is a benzoic acid derivative with a bromine atom and a formyl group at the 3rd and 4th positions, respectively. It has a molecular weight of 229.03 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12)
. This indicates that the compound has a benzene ring with a bromine atom and a formyl group attached at the 3rd and 4th positions, respectively, and a carboxylic acid group attached to the benzene ring. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Enzyme Engineering and Biochemical Applications
3-Bromo-4-formylbenzoic acid finds applications in the field of enzyme engineering, particularly with transketolase. Transketolase, when mutated, can interact with aromatic aldehydes like 3-formylbenzoic acid and 4-formylbenzoic acid, producing novel α,α-dihydroxyketones. These products have been generated at significantly higher yields and specific activities compared to traditional substrates, indicating the potential of this compound in biochemical syntheses and enzyme studies (Payongsri et al., 2012).
Organic Synthesis and Chemical Transformations
This compound is also involved in various organic synthesis processes. For example, it has been used in the synthesis of complex molecules like 3-bromo-1-formyl-4-[(2,4,6-cycloheptatrienyl)(phenylthio)methyl]azulene. These kinds of transformations are crucial for the development of novel organic compounds with potential applications in materials science and pharmaceuticals (Sugihara et al., 1992).
Multicomponent Reactions and Heterocyclic Chemistry
In heterocyclic chemistry, this compound has been utilized in multicomponent reactions. These reactions lead to the formation of complex molecules such as 3-amino-4-(arylamino)-1H-isochromen-1-ones, highlighting its role in facilitating the synthesis of heterocyclic compounds (Opatz & Ferenc, 2005).
Catalysis and Green Chemistry
In the realm of green chemistry, this compound has been part of catalyst-free P–C coupling reactions. These reactions occur in water under microwave irradiation, demonstrating an environmentally friendly approach to chemical synthesis (Jablonkai & Keglevich, 2015).
Molecular Recognition Studies
This compound plays a role in molecular recognition studies. For instance, its derivatives have been used to understand molecular interactions in supramolecular chemistry, providing insights into the design of novel molecular assemblies (Varughese & Pedireddi, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a reagent in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions to form new compounds .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
As a reagent in organic synthesis, its primary effect is likely the formation of new organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-4-formylbenzoic acid. For instance, it should be stored under inert gas at 2-8°C . Additionally, safety precautions should be taken to avoid inhalation, skin and eye contact, and ensure adequate ventilation when handling this compound .
Properties
IUPAC Name |
3-bromo-4-formylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-3-5(8(11)12)1-2-6(7)4-10/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKQIFMNYQGCEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471060 | |
Record name | 3-Bromo-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91760-66-6 | |
Record name | 3-Bromo-4-formylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-Formylbenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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